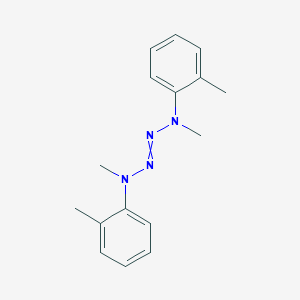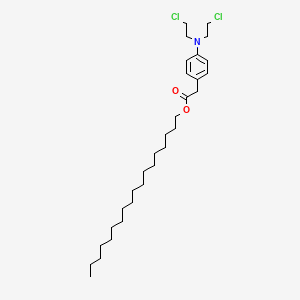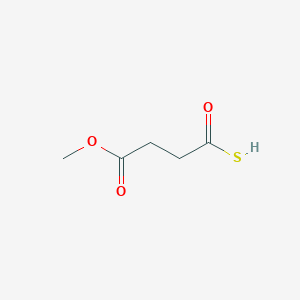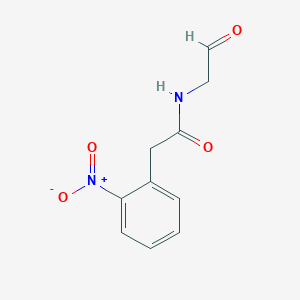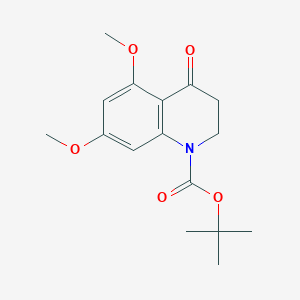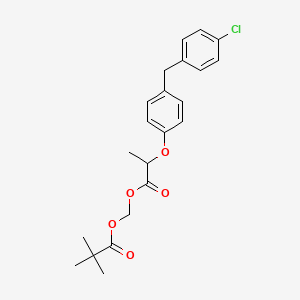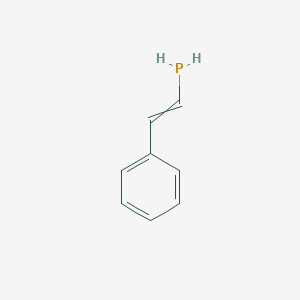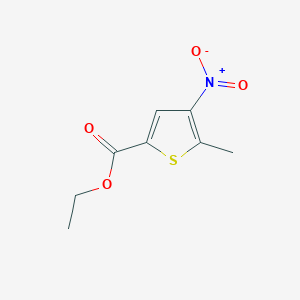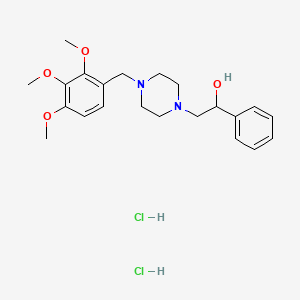![molecular formula C6H10O2 B14481090 (1S)-6,8-Dioxabicyclo[3.2.1]octane CAS No. 68778-95-0](/img/structure/B14481090.png)
(1S)-6,8-Dioxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-6,8-Dioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6,8-Dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide . The reaction is carried out in solvents like dichloromethane or tetrahydrofuran to yield the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-6,8-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1S)-6,8-Dioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S)-6,8-Dioxabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Another analog used in the synthesis of tropane alkaloids.
Uniqueness
(1S)-6,8-Dioxabicyclo[3.2.1]octane is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where oxygen functionality is desired.
Propiedades
Número CAS |
68778-95-0 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(1S)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1 |
Clave InChI |
DYXJGWLSYLPWMO-ZBHICJROSA-N |
SMILES isomérico |
C1C[C@H]2COC(C1)O2 |
SMILES canónico |
C1CC2COC(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


